Methyl phenazine-1-carboxylate
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Overview
Description
Methyl phenazine-1-carboxylate is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, specifically, is an iminium betaine consisting of phenazine carrying carboxylate and methyl substituents at positions 1 and 5, respectively .
Preparation Methods
The synthesis of phenazines, including methyl phenazine-1-carboxylate, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive cyclization: This involves the cyclization of diphenylamines.
Oxidative cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial production methods often involve fermentation processes using bacterial strains such as Pseudomonas aeruginosa, which can produce phenazine derivatives, including this compound .
Chemical Reactions Analysis
Methyl phenazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenazine-1-carboxylic acid.
Reduction: This can result in the formation of reduced phenazine derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major products formed from these reactions include phenazine-1-carboxylic acid and its derivatives .
Scientific Research Applications
Methyl phenazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Methyl phenazine-1-carboxylate can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Pyocyanin: A blue pigment with antimicrobial properties.
Clofazimine: An antituberculosis agent with a phenazine core.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
Methyl phenazine-1-carboxylate (MPC) is a compound belonging to the phenazine family, which is known for its diverse biological activities. This article explores the biological activity of MPC, focusing on its antimicrobial, anticancer, and other relevant properties. The findings are supported by various studies, case reports, and data tables.
1. Overview of this compound
MPC is a derivative of phenazine that has been studied for its potential therapeutic applications. Its chemical structure includes a methyl group and a carboxylate group, contributing to its unique biological properties. Research indicates that MPC exhibits significant activity against various pathogens and cancer cell lines.
2. Antimicrobial Activity
MPC has demonstrated notable antimicrobial properties, particularly against human pathogens. A study isolated a strain of Pseudomonas putida, which produced MPC as a bioactive metabolite. This metabolite showed strong inhibition against several bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Source |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Isolated from soil |
Escherichia coli | 16 µg/mL | Isolated from soil |
Candida albicans | 64 µg/mL | Isolated from soil |
3. Anticancer Activity
MPC has been extensively studied for its anticancer properties. Research has shown that it induces apoptosis in various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells. The mechanism involves the activation of caspase-3 and downregulation of the Bcl-2 protein, leading to G1 cell cycle arrest and inhibition of DNA synthesis .
Case Study: Apoptosis Induction by MPC
In a controlled study, A549 and MDA-MB-231 cells were treated with varying concentrations of MPC. The results indicated:
- IC50 Values :
- A549: 488.7 ± 2.52 nM
- MDA-MB-231: 458.6 ± 2.48 nM
The study concluded that MPC effectively induces apoptosis through the mitochondrial intrinsic pathway, making it a promising candidate for cancer therapy .
The biological activity of MPC is attributed to its interaction with cellular targets involved in cell survival and proliferation:
- Caspase Activation : MPC activates caspases, which are critical for the execution phase of apoptosis.
- Bcl-2 Downregulation : By inhibiting Bcl-2, an anti-apoptotic protein, MPC promotes cell death in cancer cells.
These mechanisms highlight the potential of MPC as an anticancer agent.
5. Conclusion
This compound exhibits significant biological activity with promising applications in antimicrobial and anticancer therapies. Its ability to induce apoptosis in cancer cells and inhibit pathogenic bacteria positions it as a valuable compound for further research and development.
Properties
CAS No. |
3225-19-2 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl phenazine-1-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-5-4-8-12-13(9)16-11-7-3-2-6-10(11)15-12/h2-8H,1H3 |
InChI Key |
UEHCMQFOWIRZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
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